molecular formula C5H4ClN5S B13440075 7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine CAS No. 1620842-89-8

7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine

Cat. No.: B13440075
CAS No.: 1620842-89-8
M. Wt: 201.64 g/mol
InChI Key: CGLFNOLZRXFWBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine is a heterocyclic compound with the molecular formula C5H4ClN5S and a molecular weight of 201.64 g/mol. This compound is known for its role as an intermediate in the synthesis of heteroaryl and heterocyclic compounds, particularly those that function as inhibitors of phosphoinositide 3-kinases (PI3K), which are used in the treatment of inflammatory and autoimmune disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine typically involves the cyclocondensation of 3(5)-amino-1,2,4-triazoles with cyanoguanidine . The substituted 3(5)-amino-1,2,4-triazoles are prepared from corresponding hydrazides and S-methylisothiourea via ring closure of the intermediate acylaminoguanidines .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine undergoes various chemical reactions, including:

    Alkylation: The compound can be alkylated at the N-3 nitrogen atom of the heterocyclic system using reagents such as allyl bromide, bromoethane, or (2-acetoxyethoxy)methyl bromide.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Alkylation: Reagents like allyl bromide, bromoethane, and (2-acetoxyethoxy)methyl bromide are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products Formed

    Alkylation Products: Alkylated derivatives at the N-3 position.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of heteroaryl and heterocyclic compounds.

    Biology: The compound is used in the development of inhibitors for PI3K, which play a role in cellular functions such as growth, proliferation, and survival.

    Medicine: PI3K inhibitors derived from this compound are used in the treatment of inflammatory and autoimmune disorders.

    Industry: It is utilized in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The primary mechanism of action of 7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine involves its role as an intermediate in the synthesis of PI3K inhibitors. PI3K inhibitors function by blocking the PI3K pathway, which is involved in cell growth, proliferation, and survival. By inhibiting this pathway, these compounds can reduce inflammation and modulate immune responses.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: This compound has a similar triazolo-triazine backbone but with different functional groups.

    5,7-Diamino[1,2,4]triazolo[1,5-a][1,3,5]triazine: Another derivative with amino groups at positions 5 and 7.

Uniqueness

7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of PI3K inhibitors highlights its importance in medicinal chemistry.

Properties

CAS No.

1620842-89-8

Molecular Formula

C5H4ClN5S

Molecular Weight

201.64 g/mol

IUPAC Name

7-chloro-5-methylsulfanyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine

InChI

InChI=1S/C5H4ClN5S/c1-12-5-9-3(6)11-4(10-5)7-2-8-11/h2H,1H3

InChI Key

CGLFNOLZRXFWBJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=NC=NN2C(=N1)Cl

Origin of Product

United States

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